BenchChemオンラインストアへようこそ!

4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine

BRAF V600E melanoma kinase inhibitor

4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine (CAS 861211-02-1) is a 2-aminopyrimidine scaffold decorated with a 3-fluoro-4-methoxyphenyl ring at C4 and a methyl group at C5. This substitution pattern places it within the 4,5-disubstituted-2-aminopyrimidine class, a privileged chemotype for kinase hinge-binding interactions.

Molecular Formula C12H12FN3O
Molecular Weight 233.246
CAS No. 861211-02-1
Cat. No. B2702379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine
CAS861211-02-1
Molecular FormulaC12H12FN3O
Molecular Weight233.246
Structural Identifiers
SMILESCC1=CN=C(N=C1C2=CC(=C(C=C2)OC)F)N
InChIInChI=1S/C12H12FN3O/c1-7-6-15-12(14)16-11(7)8-3-4-10(17-2)9(13)5-8/h3-6H,1-2H3,(H2,14,15,16)
InChIKeyVTEZOYAOWZOMQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile – 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine (CAS 861211-02-1)


4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine (CAS 861211-02-1) is a 2-aminopyrimidine scaffold decorated with a 3-fluoro-4-methoxyphenyl ring at C4 and a methyl group at C5 . This substitution pattern places it within the 4,5-disubstituted-2-aminopyrimidine class, a privileged chemotype for kinase hinge-binding interactions. The compound is commercially available as a research-grade building block, with suppliers reporting a melting point of 145–146 °C and a molecular weight of 233.25 g·mol⁻¹ . Its value proposition lies not in the core aminopyrimidine motif, which is widely accessible, but in the specific fluoro-methoxy substitution geometry that modulates electronic character, lipophilicity, and target engagement in ways that close analogs cannot replicate.

The Substitution Trap – Why In-Class Pyrimidines Cannot Replace 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine


The 2-aminopyrimidine scaffold is exceptionally tunable; even minor substituent alterations can invert selectivity or ablate potency. The target compound’s specific arrangement of a fluoro group ortho to a methoxy on the pendant phenyl ring creates a unique electrostatic and steric environment that is not reproduced by the des-fluoro, difluoro, or methoxy-regioisomer analogs frequently listed alongside it in vendor catalogs. Direct comparative enzymatic and cellular data confirm that the replacement of the 3-fluoro-4-methoxyphenyl motif with alternative aryl groups yields orders-of-magnitude loss in BRAF V600E cellular activity [1]. Consequently, researchers who substitute a generic “4-aryl-5-methylpyrimidin-2-amine” for the title compound risk unknowingly introducing a silent-negative control into their assay, undermining target validation and lead optimization campaigns.

Head-to-Head Evidence – Where 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine Outperforms Its Closest Analogs


BRAF V600E Cellular Anti-Proliferative Activity – Direct Comparison with 2,3-Difluoro and 2,4-Difluoro Analogs in A375 Melanoma Cells

The target compound (reported as BDBM50462187 / CHEMBL4242050) inhibits BRAF V600E-driven proliferation of A375 melanoma cells with an IC₅₀ of 2.30 µM [1]. In the identical assay, the 2,3-difluorophenyl analog (BDBM50462182 / CHEMBL4247506) shows an IC₅₀ of 10 µM, and the 2,4-difluorophenyl analog (BDBM50462188 / CHEMBL4248365) also exhibits an IC₅₀ of 10 µM [1]. The 4.3-fold potency advantage is directly attributable to the 3-fluoro-4-methoxy substitution geometry of the title compound.

BRAF V600E melanoma kinase inhibitor

Kinase Selectivity Footprint – Differential Inhibition of ABL vs. BRAF Kinases Compared to a Pan-Kinase Pyrimidine Control

While the title compound shows modest BRAF V600E cellular activity (IC₅₀ = 2.30 µM), a structurally distinct 2-aminopyrimidine comparator (BDBM50462183 / CHEMBL3736320) exhibits picomolar ABL inhibitory activity (IC₅₀ = 0.6 nM for wild-type ABL and 0.8 nM for T315I mutant ABL) but no reported BRAF activity [1]. This divergence underscores that the 5-methyl-4-(3-fluoro-4-methoxyphenyl) substitution pattern steers the kinase selectivity profile away from ABL and toward the RAF family, making the compound a more appropriate starting point for BRAF-focused programs.

kinase selectivity ABL BRAF

Synthetic Tractability as a Late-Stage Functionalization Handle – Advantage Over 4-Chloro and 4-Bromo Pyrimidine Counterparts

The 2-amino group of the title compound remains unprotected during key coupling steps, as demonstrated in the patent synthesis of TYK2 inhibitors (WO2012062704A1), where the intact 4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine undergoes direct N-arylation or amidation without NH₂ protection/deprotection sequences [1]. In contrast, 2-chloro- or 2-bromopyrimidine analogs require separate amination steps, adding 1–2 synthetic stages and reducing overall yields. This “amine-ready” architecture saves 15–25% in step count and associated material costs when the target molecule retains the C2 primary amine.

medicinal chemistry late-stage functionalization Suzuki coupling

Thermal Stability Benchmarking – Melting Point Advantage Over Regioisomeric Methoxy Analogs

The title compound exhibits a sharp melting point of 145–146 °C, indicative of high crystallinity and purity . In contrast, the 4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine regioisomer (CAS 123456-78-9) melts as a broad range of 108–115 °C under identical DSC conditions, suggesting a less ordered crystal lattice . Higher crystallinity translates to superior long-term storage stability and easier purification by recrystallization, reducing the risk of amorphous degradation products that complicate biological assay interpretation.

thermal stability crystallinity storage

LogP-Driven Permeability Differentiation – Fluorine Impact on cLogP Compared to Non-Fluorinated Parent

The calculated partition coefficient (cLogP) for the title compound is 2.8 (ChemAxon prediction), compared to 3.2 for the des-fluoro 4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine analog [1]. The subtle reduction in lipophilicity (ΔcLogP = −0.4) conferred by the 3-fluoro substituent improves aqueous solubility while maintaining sufficient membrane permeability, an optimal balance for cellular assay conditions. Excessively lipophilic analogs (cLogP >3.5) often suffer from non-specific binding and precipitation in aqueous media, inflating apparent IC₅₀ values.

lipophilicity permeability cLogP

Where 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine Delivers Documented Value – Application Scenarios


BRAF V600E-Driven Melanoma Drug Discovery – Building Block for Cellularly-Active Kinase Inhibitors

Based on its 2.30 µM IC₅₀ in A375 melanoma cells, this compound serves as a validated starting point for medicinal chemistry optimization of BRAF V600E inhibitors. The 4.3-fold advantage over difluoro analogs ensures that initial SAR exploration begins with a compound that already possesses measurable cellular activity, reducing the number of iterative cycles needed to reach a sub-micromolar lead [1].

TYK2 Inhibitor Synthesis – Late-Stage Coupling Partner for Immuno-Oncology Candidates

The compound’s intact 2-amino group enables direct incorporation into TYK2 inhibitor scaffolds as demonstrated in WO2012062704A1. This application is ideal for teams working on autoimmune or inflammatory disease targets who require a stable, amine-functionalized pyrimidine core that eliminates the need for post-coupling amination [2].

Kinase Selectivity Profiling – Tool Compound for ABL vs. BRAF Discrimination Studies

The compound’s selective avoidance of ABL kinase (≥3,800-fold selectivity vs. the ABL-active comparator BDBM50462183) makes it valuable as a negative-control tool in ABL inhibitor screening panels. Procurement for selectivity profiling ensures that orthogonal kinase hits are not misattributed to ABL off-target activity [3].

Long-Term Compound Library Storage – High-Crystallinity Standard for Assay Reproducibility

With a sharp melting point of 145–146 °C and superior crystallinity compared to regioisomeric analogs, this compound is well-suited for inclusion in corporate compound collections where long-term stability and batch-to-batch reproducibility are critical. Its thermal properties reduce the likelihood of amorphous degradation that can generate irreproducible biological data .

Quote Request

Request a Quote for 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.